molecular formula C13H24O2 B15447270 Cyclohexanol, 2,2'-methylenebis- CAS No. 63427-19-0

Cyclohexanol, 2,2'-methylenebis-

Cat. No.: B15447270
CAS No.: 63427-19-0
M. Wt: 212.33 g/mol
InChI Key: LKYPEPZUSDXZTC-UHFFFAOYSA-N
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Description

Cyclohexanol, 2,2'-methylenebis- (IUPAC name: 2,2′-methylenebis(4-methyl-6-cyclohexylphenol)) is a bis-phenol derivative characterized by two phenol rings connected via a methylene bridge (-CH₂-). Each phenol ring is substituted with a methyl group at position 4 and a cyclohexyl group at position 6 . This compound is primarily used as an antioxidant in plastics and rubber industries due to its ability to scavenge free radicals and inhibit oxidative degradation . Its synthesis typically involves Friedel-Crafts alkylation/carbonyl condensation of p-cresol, cyclohexanol, and formaldehyde .

Properties

CAS No.

63427-19-0

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-[(2-hydroxycyclohexyl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C13H24O2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h10-15H,1-9H2

InChI Key

LKYPEPZUSDXZTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC2CCCCC2O)O

Origin of Product

United States

Comparison with Similar Compounds

Bis-Phenol Derivatives with Varied Substituents

Cyclohexanol, 2,2'-methylenebis- shares structural similarities with other bis-phenol derivatives, differing primarily in substituents on the aromatic rings. Key examples include:

Compound Name Substituents (Positions) Key Properties/Applications References
2,2′-Methylenebis(6-tert-butyl-4-methylphenol) tert-butyl (6), methyl (4) Autophagy inducer; synergizes with belotecan for antitumor effects
Dichlorophene (CHP) Cl (2, 2') Antimicrobial agent; similar autophagy regulation
2,2′-Methylenebis(4-methylphenol) (MP) Methyl (4) Simpler structure; lower steric hindrance
6,6′-Methylenebis(2-cyclohexyl-4-methylphenol) Cyclohexyl (2), methyl (4) Carbomethoxylated derivatives show enhanced solubility and potential pharmacological activity
  • Biological Activity: Cyclohexanol, 2,2'-methylenebis- and its analogs (e.g., BEP, MP) exhibit autophagy-inducing properties by modulating LC3-II and p62 levels, enhancing antitumor efficacy when combined with chemotherapeutic agents like belotecan . The tert-butyl substituent in 2,2′-methylenebis(6-tert-butyl-4-methylphenol) improves binding affinity to LuxR-type receptors (-7.876 kcal/mol vs. chlorolactone’s -7.222 kcal/mol), suggesting stronger quorum-sensing inhibition .
  • Structural Impact : Bulky substituents (e.g., cyclohexyl, tert-butyl) enhance steric stability and binding interactions but may reduce solubility. Simpler derivatives like MP are less sterically hindered but show weaker bioactivity .

Cyclohexylamine Analogs

Compounds with cyclohexane backbones but differing functional groups include:

Compound Name Functional Groups Key Properties/Applications References
4,4′-Methylenebis(cyclohexylamine) Primary amines (-NH₂) Industrial chemical; potential reproductive toxicity
2,2′-Dimethyl-4,4′-methylenebis(cyclohexylamine) Methyl (-CH₃), amines (-NH₂) Analog with similar toxicity profile; used in read-across studies
  • Toxicity: Cyclohexanol, 2,2'-methylenebis- lacks the primary amine groups present in cyclohexylamine analogs, which are linked to reproductive toxicity (e.g., reduced implantation sites in animal studies) .
  • Applications: Unlike bis-phenol antioxidants, cyclohexylamine derivatives are used in polymer production and corrosion inhibition .

Other Methylenebis Compounds

Compounds with methylene bridges but distinct backbones:

Compound Name Core Structure Key Properties/Applications References
1H-Pyrrole, 2,2'-methylenebis[1-(phenylmethyl)- Pyrrole rings Specialty chemical; limited bioactivity data
2-Oxepanone polymer with methylenebis[4-isocyanatocyclohexane] Polyurethane backbone Industrial polymer; blocked isocyanate for coatings
  • Functional Diversity: These compounds highlight the versatility of methylenebis linkages in creating materials (polymers) or heterocyclic systems, diverging from the antioxidant focus of bis-phenol derivatives .

Key Research Findings and Trends

Substituent Effects : Bulky groups (tert-butyl, cyclohexyl) enhance bioactivity but may require structural optimization for solubility .

Toxicity Considerations: Amine-containing analogs pose higher reproductive risks compared to hydroxylated bis-phenols .

Industrial vs. Pharmaceutical Use: Bis-phenols dominate in material science, while carbomethoxylated derivatives (e.g., hydrazides) show promise in drug discovery .

Q & A

Q. What are the common synthetic routes for 2,2'-methylenebis(cyclohexanol) derivatives, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts alkylation/carbonyl condensation using p-cresol, cyclohexanol, and formaldehyde in the presence of a catalyst like boric acid . Optimization involves controlling stoichiometric ratios (e.g., formaldehyde excess to favor bis-adduct formation) and reaction temperature (80–120°C). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >99% purity, as impurities can skew antioxidant efficacy studies .

Q. Which analytical techniques are most effective for characterizing the structural and functional groups of 2,2'-methylenebis derivatives?

  • GC-MS : Used to identify volatile derivatives and detect impurities in complex mixtures (e.g., fecal extracts) .
  • IR Spectroscopy : Confirms hydroxyl (-OH) and carbonyl (C=O) groups, with peaks at ~3400 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C=O stretch) .
  • NMR : Resolves stereochemistry and substituent positions (e.g., tert-butyl groups at 1.2–1.4 ppm in ¹H NMR) .

Q. How can researchers evaluate the antioxidant activity of 2,2'-methylenebis(cyclohexanol) derivatives in polymer systems?

The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is widely used. For example, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) exhibits a radical scavenging efficiency of ~85% at 0.1 mM, comparable to commercial antioxidants like BHT . Accelerated aging tests (e.g., 70°C for 168 hours in natural rubber) combined with tensile strength measurements quantify thermal stabilization efficacy .

Advanced Research Questions

Q. What computational methods are employed to predict the antioxidant mechanism of 2,2'-methylenebis derivatives, and how do substituents influence activity?

Quantum mechanical simulations (e.g., DFT calculations) reveal that O-H bond dissociation energy (BDE) is a key determinant of antioxidant activity. For instance:

  • 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) has a BDE of ~78 kcal/mol, lower than natural rubber’s C-H bonds (~85 kcal/mol), favoring hydrogen donation to radicals .
  • Electron-donating groups (e.g., tert-butyl) reduce BDE by stabilizing phenoxyl radicals, enhancing activity .

Q. How can contradictory data on thermal stability in polymer matrices be resolved?

Conflicting results often arise from differences in substituent positioning and polymer morphology . For example:

  • In low-density polyethylene (LDPE), 2,2'-methylenebis(4-methyl-6-cyclohexylphenol) shows superior stability (degradation onset at 220°C) compared to non-cyclohexyl analogs due to steric hindrance .
  • Molecular dynamics (MD) simulations can model diffusivity differences in rubber vs. plastic matrices, explaining variable migration rates and stabilization efficiency .

Q. What experimental strategies mitigate challenges in quantifying trace degradation products of 2,2'-methylenebis antioxidants?

  • HPLC-UV/Vis with C18 columns and methanol/water gradients resolves degradation byproducts (e.g., quinone methides) at ppm levels .
  • Isotopic labeling (e.g., ¹³C-tagged derivatives) paired with LC-MS enables tracking of oxidation pathways in situ .

Methodological Considerations

Q. What safety protocols are essential when handling 2,2'-methylenebis(cyclohexanol) derivatives in the laboratory?

  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact (LD50 >2000 mg/kg in rats) .
  • Ventilation : Use fume hoods during synthesis to avoid formaldehyde exposure .
  • Storage : Argon-filled containers at RT to prevent oxidation; shelf life >2 years when sealed .

Q. How can researchers design experiments to compare the efficacy of 2,2'-methylenebis derivatives with commercial antioxidants?

  • Dose-response studies : Test 0.05–0.5 wt% concentrations in polymer blends.
  • Accelerated aging protocols : ASTM D3895-14 (oven aging) or UV-B exposure (ASTM G154) .
  • Benchmarking : Compare against industry standards like Irganox 1010 using Arrhenius kinetics to extrapolate long-term stability .

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